molecular formula C15H28O4 B074189 Dimethyl tridecanedioate CAS No. 1472-87-3

Dimethyl tridecanedioate

Cat. No.: B074189
CAS No.: 1472-87-3
M. Wt: 272.38 g/mol
InChI Key: WWSBQOYADFGDQE-UHFFFAOYSA-N
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Description

Dimethyl tridecanedioate (CAS: 1472-87-3) is a diester derived from tridecanedioic acid (HOOC-(CH₂)₁₁-COOH) esterified with methanol. Its molecular formula is C₁₅H₂₈O₄, with a molecular weight of 272.37 g/mol. This compound is primarily used in research settings, particularly in polymer chemistry and material science, where its long aliphatic chain contributes to flexibility and thermal stability in synthesized materials .

Biological Activity

Dimethyl tridecanedioate, also known as dimethyl dodecanedioate, is an organic compound with the molecular formula C14H26O4C_{14}H_{26}O_{4}. It belongs to the category of dicarboxylic acid dimethyl esters and has garnered attention for its potential applications in various fields, including polymer chemistry and pharmaceuticals. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is a crystalline solid at room temperature with a molecular weight of approximately 258.35 g/mol. Its structure consists of a long carbon chain with two ester functional groups, which contribute to its unique physical and chemical properties.

PropertyValue
Molecular FormulaC14H26O4C_{14}H_{26}O_{4}
Molecular Weight258.35 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the esterification of tridecanedioic acid with methanol in the presence of an acid catalyst. This process allows for the production of high-purity this compound suitable for various applications.

Currently, the specific mechanism of action for this compound in biological systems remains largely undocumented. However, similar compounds have shown potential mechanisms involving:

  • Nuclear Factor Erythroid 2-related Factor (Nrf2) : This pathway is associated with an anti-inflammatory immune response and neuroprotection.
  • Biochemical Pathway Interactions : Related compounds have been shown to transform dialkyl phthalates into less toxic forms, suggesting potential metabolic pathways for this compound.

Toxicology and Safety

Research indicates that this compound exhibits low toxicity, making it suitable for industrial applications. However, comprehensive toxicity studies are still needed to fully understand its safety profile.

Applications in Research

This compound has been explored in various scientific domains:

  • Polymer Chemistry : It serves as a precursor in synthesizing polymers and other chemical intermediates. For instance, similar compounds have been utilized to create high-purity polyesters from natural oils through catalytic reactions.
  • Medical Applications : While direct medical applications of this compound are not extensively documented, its structural relatives have been studied for their therapeutic effects, such as anti-inflammatory properties and potential use in drug formulations.

Case Studies

  • Polymer Synthesis : Research has demonstrated that long-chain diesters like this compound can be used to produce oligoesters through hydrogenation processes, enhancing material properties for industrial applications (Furst et al., 2012).
  • Toxicological Studies : Investigations into related compounds have highlighted their safety profiles in animal models, providing insights into the potential risks associated with higher doses (RIFM, 2019).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H28O4\text{C}_{15}\text{H}_{28}\text{O}_{4}
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 1472-87-3
  • InChI Key : WWSBQOYADFGDQE-UHFFFAOYSA-N

Dimethyl tridecanedioate features a structure that includes two ester groups attached to a long carbon chain, which contributes to its unique properties such as hydrophobicity and compatibility with various solvents.

High-Performance Liquid Chromatography (HPLC)

This compound is utilized in HPLC for the separation and analysis of complex mixtures. A specific method involves using a reverse phase HPLC technique where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for preparative separations, making it valuable in pharmacokinetics studies .

Application Details
HPLC SeparationReverse phase method using acetonitrile and water
Suitable forIsolation of impurities in preparative separation

Mass Spectrometry (MS)

For MS-compatible applications, phosphoric acid can be replaced with formic acid to enhance ionization efficiency. This adaptability allows researchers to analyze various compounds effectively using mass spectrometry techniques .

Synthetic Biology Research

This compound serves as a crucial intermediate in synthetic biology. It is employed in the synthesis of bio-based polymers and other materials that are environmentally friendly alternatives to conventional petrochemical products. Its long carbon chain structure makes it an excellent candidate for creating biodegradable materials that can reduce environmental impact .

Case Study: Polymer Synthesis

A research study demonstrated the use of this compound in synthesizing biodegradable polyesters through polycondensation reactions. The resulting polymers exhibited favorable thermal properties and mechanical strength, making them suitable for packaging applications.

Case Study: Drug Delivery Systems

Another application explored the incorporation of this compound into drug delivery systems, where it acted as a carrier for hydrophobic drugs. The study highlighted its ability to enhance drug solubility and release profiles, suggesting potential use in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl tridecanedioate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via esterification of tridecanedioic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux. Key parameters include molar ratios (acid:alcohol ~1:2–3), temperature control (60–80°C), and reaction time (6–12 hours). Post-synthesis purification involves fractional distillation or recrystallization to remove unreacted diacid and byproducts . For reproducibility, ensure consistent catalyst concentration and solvent drying (e.g., molecular sieves).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester group formation (δ ~3.6–3.8 ppm for methoxy protons; δ ~170–175 ppm for carbonyl carbons). Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects low-abundance impurities (<1%). Always report retention indices and spectral matches against reference libraries .

Q. What are the critical steps in isolating this compound from reaction mixtures with high yield?

After neutralization (e.g., NaHCO₃ wash), liquid-liquid extraction with dichloromethane or ethyl acetate isolates the ester. Solvent removal via rotary evaporation is followed by vacuum distillation (bp ~150–160°C at 1 mmHg). Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor by thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic modeling enhance the scalability of this compound synthesis?

Kinetic studies (e.g., time-resolved GC or in-situ FTIR) quantify rate constants for esterification and side reactions (e.g., diacid dimerization). Thermodynamic models (e.g., UNIFAC) predict phase equilibria for solvent selection. Computational fluid dynamics (CFD) optimizes heat/mass transfer in pilot-scale reactors. Validate models using fixed-bed reactor data to minimize energy use and maximize conversion (>90%) .

Q. What advanced analytical strategies address matrix interference when quantifying this compound in biological or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., d₆-dimethyl tridecanedioate) improves accuracy in complex matrices. Solid-phase extraction (SPE) using C18 cartridges reduces lipid interference. For environmental samples, employ accelerated solvent extraction (ASE) with acetone/hexane (1:1) and quantify limits of detection (LOD) <10 ng/mL .

Q. How do computational methods (e.g., DFT) elucidate the degradation pathways of this compound under oxidative conditions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) predict bond dissociation energies for hydrolysis or radical-mediated oxidation. Compare computed intermediates (e.g., peroxy radicals) with experimental LC-MS/MS fragmentation patterns. Validate using kinetic isotope effects (KIEs) in deuterated solvents .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Use factorial design (e.g., 2³ DOE) to test interactions between temperature, catalyst loading, and solvent polarity. Conflicting data may arise from impurity profiles (e.g., residual diacid in GC-MS) or moisture content. Replicate studies under inert atmospheres (N₂/Ar) and characterize catalysts via X-ray photoelectron spectroscopy (XPS) to confirm active sites .

Q. How can stability studies under accelerated aging conditions inform storage protocols for this compound?

Conduct stress tests at 40–60°C/75% RH over 4–12 weeks. Monitor degradation (e.g., hydrolysis to diacid) via HPLC-UV. Fit data to Arrhenius models to predict shelf life (t₉₀). Recommend storage in amber glass under nitrogen with desiccants to minimize ester hydrolysis .

Q. Methodological Considerations

  • Data Validation: Cross-validate NMR/GC-MS results with independent labs to address instrument bias .
  • Contradiction Analysis: Use systematic replication and meta-analysis to harmonize disparate findings .
  • Ethical Compliance: Adhere to safety protocols (e.g., SDS guidelines) for handling flammable/toxic reagents .

Comparison with Similar Compounds

Structural and Physical Properties

Dimethyl tridecanedioate belongs to a family of aliphatic diesters. Key structural variations among analogs include:

  • Chain length of the diacid backbone : Ranges from C₁₀ (decanedioate) to C₁₅ (pentadecanedioate).
  • Ester groups : Methyl, ethyl, or butyl substituents.

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Chain Length (Carbons) Ester Group
This compound 1472-87-3 C₁₅H₂₈O₄ 272.37 13 Methyl
Dimethyl Decanedioate Not specified C₁₂H₂₂O₄ 230.30 10 Methyl
Dimethyl Pentadecanedioate 36575-82-3 C₁₇H₃₂O₄ 300.43 15 Methyl
Diethyl Dodecanedioate Not specified C₁₆H₃₀O₄ 286.39 12 Ethyl
Dibutyl Decanedioate 109-43-3 C₁₈H₃₄O₄ 314.46 10 Butyl

Key Observations :

  • Longer diacid chains (e.g., pentadecanedioate) increase molecular weight and hydrophobicity, reducing water solubility.
  • Methyl esters (e.g., dimethyl decanedioate) exhibit higher volatility compared to ethyl or butyl analogs .

Research Findings :

  • Longer-chain diesters (e.g., pentadecanedioate) enhance thermal stability in polymers, making them suitable for high-temperature applications .
  • Shorter-chain analogs (e.g., decanedioate) are favored in cosmetics for their low viscosity and skin-compatible texture .

Properties

IUPAC Name

dimethyl tridecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBQOYADFGDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061717
Record name Dimethyl tridecanedioate
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Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-87-3
Record name Dimethyl brassylate
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Record name Tridecanedioic acid, 1,13-dimethyl ester
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Record name Dimethyl tridecanedioate
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Record name Dimethyl tridecanedioate
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Record name DIMETHYL BRASSYLATE
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Retrosynthesis Analysis

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